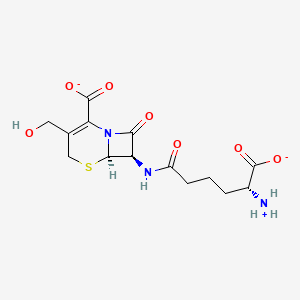
deacetylcephalosporin C(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetylcephalosporin C(1-) is a cephalosporin carboxylic acid anion that is the conjugate base of deacetylcephalosporin C, arising from deprotonation of both carboxy groups and protonation of the amino group; major species at pH 7.3. It is a conjugate base of a deacetylcephalosporin C.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antibiotic Development
Deacetylcephalosporin C(1-) serves as a key precursor in the synthesis of semisynthetic cephalosporins, which are vital antibiotics used to treat a range of bacterial infections. The compound is transformed into 7-aminocephalosporanic acid (7ACA) and hydroxymethyl-7-aminocephalosporanic acid (HACA) through enzymatic processes. These intermediates are essential for producing various cephalosporin antibiotics, including cefotaxime and ceftazidime, which are widely used in clinical settings .
Enzymatic Synthesis
Recent advancements in enzyme engineering have improved the efficiency of converting cephalosporin G into deacetylcephalosporin C(1-). Modified deacetylcephalosporin C synthase (DACS) variants have been developed through directed evolution techniques, enhancing their catalytic efficiency. These engineered enzymes can facilitate the bioconversion of high concentrations of cephalosporin G into deacetylcephalosporin C(1-) within a short time frame, making the process scalable for industrial applications .
Enzyme Engineering
Directed Evolution Techniques
The application of directed evolution techniques has led to the development of DACS variants with improved substrate specificity and catalytic efficiency. For instance, specific mutations have been identified that enhance the enzyme's ability to catalyze reactions involving deacetoxycephalosporin C and other substrates. This enables more efficient production pathways for generating deacetylcephalosporin C(1-) from less expensive starting materials like cephalosporin G .
Chemoenzymatic Processes
Deacetylcephalosporin C(1-) is also utilized in chemoenzymatic processes where it acts as a substrate for further transformations. This approach allows for the synthesis of novel antibiotics by modifying the β-lactam structure present in cephalosporins, thereby enhancing their efficacy against resistant bacterial strains .
Cosmetic Applications
Formulation Development
Recent studies have explored the incorporation of deacetylcephalosporin C(1-) in cosmetic formulations due to its potential benefits for skin health. The compound's properties may enhance the stability and effectiveness of topical products aimed at treating skin conditions or improving skin hydration. Its use in formulations is subject to rigorous safety assessments to ensure consumer safety and product stability .
Case Studies
Propiedades
Fórmula molecular |
C14H18N3O7S- |
|---|---|
Peso molecular |
372.38 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/p-1/t7-,9-,12-/m1/s1 |
Clave InChI |
XWCFYHBHOFBVIV-JWKOBGCHSA-M |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])C(=O)[O-])CO |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















